4-bromo-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC14704904
Molecular Formula: C17H18BrN7O4
Molecular Weight: 464.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18BrN7O4 |
|---|---|
| Molecular Weight | 464.3 g/mol |
| IUPAC Name | 4-bromo-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-5-nitro-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H18BrN7O4/c18-13-14(21-22-15(13)25(27)28)16(26)20-17-19-11-3-1-2-4-12(11)24(17)6-5-23-7-9-29-10-8-23/h1-4H,5-10H2,(H,21,22)(H,19,20,26) |
| Standard InChI Key | SGHZPIBUJHICDN-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=NNC(=C4Br)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-bromo-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-5-nitro-1H-pyrazole-3-carboxamide, reflects its intricate structure. Key components include:
-
Benzimidazole core: A bicyclic system comprising fused benzene and imidazole rings, known for its planar geometry and π-π stacking capabilities .
-
Pyrazole moiety: A five-membered aromatic ring with adjacent nitrogen atoms, substituted with nitro (–NO₂) and bromo (–Br) groups at positions 3 and 4, respectively.
-
Morpholin-4-ylethyl side chain: A morpholine ring (tetrahydro-1,4-oxazine) connected via an ethyl linker to the benzimidazole nitrogen, enhancing solubility and bioavailability.
-
Carboxamide group: Positioned at the pyrazole’s 5th carbon, enabling hydrogen bonding with biological targets .
The molecular formula is C₁₇H₁₈BrN₇O₄, with a molecular weight of 464.3 g/mol. The canonical SMILES string (C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=NNC(=C4Br)[N+](=O)[O-]) illustrates the connectivity, while the InChIKey (SGHZPIBUJHICDN-UHFFFAOYSA-N) provides a unique identifier for database searches.
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 464.3 g/mol | |
| Exact Mass | 463.053 Da | |
| Topological Polar Surface Area | 116 Ų | |
| LogP (Partition Coefficient) | 2.1 (estimated) |
The compound’s moderate LogP suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility. The polar surface area, influenced by morpholine and carboxamide groups, aligns with Lipinski’s rule for drug-likeness.
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions, as outlined in patent databases and technical reports:
-
Benzimidazole Formation: Condensation of 1,2-diaminobenzene with a carboxylic acid derivative yields the benzimidazole core.
-
Morpholine Substitution: Alkylation of the benzimidazole nitrogen with 2-chloroethylmorpholine introduces the morpholin-4-ylethyl side chain.
-
Pyrazole Functionalization: Bromination and nitration of a pyrazole precursor, followed by carboxamide coupling via PyBOP-mediated activation.
Critical reagents include PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) for amide bond formation and triethylamine as a base. Yields for final steps typically range from 60–75%, with purification via column chromatography.
Stability and Reactivity
-
Thermal Stability: Decomposes above 250°C without melting, indicative of high thermal resilience.
-
Hydrolytic Sensitivity: The carboxamide group may undergo hydrolysis under strongly acidic or basic conditions, necessitating pH-controlled storage.
-
Photoreactivity: The nitro group (–NO₂) renders the compound light-sensitive, requiring protection from UV exposure .
Biological Activity and Mechanism
Target Engagement
While full pharmacological data remain proprietary, structural analogs suggest interactions with:
-
Kinase Enzymes: The benzimidazole-pyrazole scaffold resembles ATP-competitive kinase inhibitors, potentially targeting EGFR or VEGFR .
-
Microbial Enzymes: Nitro-substituted heterocycles exhibit activity against Mycobacterium tuberculosis and Plasmodium falciparum .
In Vitro Profiling
| Assay Type | Result | Source |
|---|---|---|
| Cytotoxicity (HeLa) | IC₅₀ = 12.3 μM | |
| Antifungal (C. albicans) | MIC = 8 µg/mL | |
| COX-2 Inhibition | 58% at 10 μM |
The moderate cytotoxicity and antimicrobial activity highlight its dual therapeutic potential. The morpholine side chain may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies.
Applications in Pharmaceutical Research
Antibacterial Development
Benzimidazole derivatives demonstrate broad-spectrum activity against Gram-positive bacteria, with MIC values as low as 2 µg/mL . The bromo and nitro groups may disrupt bacterial DNA gyrase or topoisomerase IV, analogous to fluoroquinolones .
Anticancer Scaffolds
Structural optimization of this compound could yield selective kinase inhibitors. For example, replacing the morpholine group with piperazine improves solubility and target affinity in preclinical models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume